Prilocaine

Content Navigation

CAS Number

Product Name

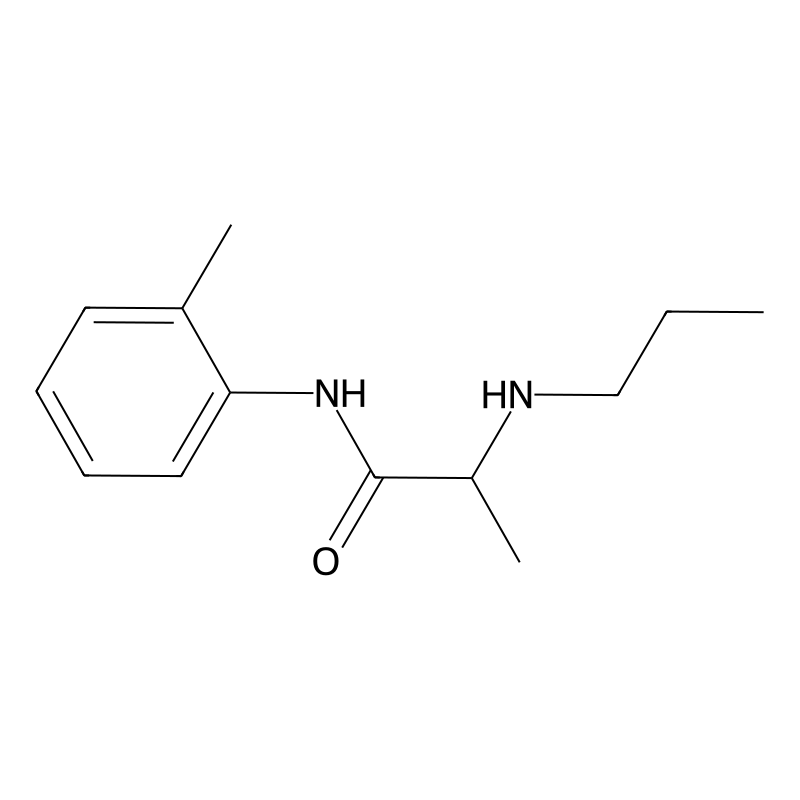

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN ALC; SLIGHTLY SOL IN CHLOROFORM

VERY SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER

3.26e-01 g/L

Synonyms

Canonical SMILES

Understanding Local Anesthetic Mechanisms

Prilocaine's mechanism of action involves blocking sodium channels on neuronal membranes, thereby inhibiting nerve impulse transmission. Studying prilocaine's effects on these channels helps researchers understand the fundamental mechanisms of local anesthesia []. This knowledge can be crucial for developing new and improved local anesthetics with better efficacy or fewer side effects.

Development of Topical Anesthetics

Prilocaine is often combined with lidocaine in a topical cream (Eutectic Mixture of Local Anesthetics, EMLA) for numbing the skin before minor procedures. Research studies evaluate the efficacy and safety of EMLA in various contexts, including studies on absorption rates and potential side effects in different populations [].

Animal Research Applications

Prilocaine can be used as a topical or injectable local anesthetic in laboratory animals, minimizing pain during procedures. Research investigates the effectiveness of prilocaine for pain relief in various animal species, ensuring humane treatment during scientific experiments [].

Pain Management Research

Studies explore the potential uses of prilocaine beyond its traditional role as a local anesthetic. Researchers might investigate prilocaine's ability to manage specific types of pain or its effectiveness when combined with other pain medications.

Prilocaine is a local anesthetic belonging to the amino amide class, first synthesized by Claes Tegner and Nils Löfgren. It is commonly used in medical and dental procedures for its ability to induce temporary loss of sensation in specific areas. Prilocaine is often administered as a hydrochloride salt, specifically as prilocaine hydrochloride, which is a white crystalline powder soluble in water. The chemical formula for prilocaine is with a molar mass of approximately 220.31 g/mol .

Prilocaine acts as a local anesthetic by reversibly blocking sodium channels in nerve cells []. These channels are essential for the transmission of nerve impulses. By blocking sodium channels, prilocaine prevents the initiation and propagation of action potentials, leading to numbness in the affected area.

Prilocaine is generally well-tolerated, but side effects like dizziness, lightheadedness, and allergic reactions can occur []. Methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired, is a rare but serious potential side effect, especially in high doses or with certain medical conditions [].

Safety Data:

Prilocaine should be used with caution in individuals with certain medical conditions, such as liver or kidney disease, and pregnant women [].

Prilocaine functions primarily by blocking sodium channels in neuronal membranes, preventing the influx of sodium ions, which is crucial for the propagation of action potentials. This mechanism leads to reversible inhibition of nerve conduction. Upon administration, prilocaine can undergo metabolic transformations primarily in the liver and kidneys, where it is hydrolyzed to form ortho-toluidine and N-propylamine, among other metabolites .

The oxidation of ortho-toluidine can lead to the formation of methemoglobin, which is a significant concern in clinical settings as it reduces the oxygen-carrying capacity of hemoglobin .

The synthesis of prilocaine involves several steps:

- Amidation Reaction: The reaction begins with ortho-toluidine reacting with 2-bromopropionyl bromide to form 2-bromo-N-(2-methylphenyl)propanamide.

- Displacement Reaction: The remaining halide is displaced using propylamine to yield prilocaine .

This method highlights the importance of specific chemical reagents and conditions necessary for successful synthesis.

Prilocaine is widely utilized in various medical fields:

- Local Anesthesia: It is primarily used for infiltration anesthesia and nerve blocks in dental procedures.

- Topical Preparations: Often combined with lidocaine for topical applications (e.g., EMLA cream) to treat conditions like paresthesia.

- Intravenous Regional Anesthesia (IVRA): Due to its low cardiac toxicity, it is preferred for IVRA procedures .

Prilocaine has been studied extensively for its interactions with other drugs. Significant interactions include:

- Bupivacaine: Co-administration may increase the risk of systemic toxicity.

- Antiarrhythmic Drugs: Such as disopyramide and procainamide can interact adversely when combined with prilocaine .

- Methemoglobinemia Risk: Increased risk when used concurrently with drugs that also affect hemoglobin levels or oxygen transport .

Monitoring and careful management are essential when administering prilocaine alongside these medications.

Prilocaine shares similarities with several other local anesthetics, particularly within the amino amide class. Here are some comparable compounds:

| Compound Name | Chemical Structure | Duration of Action | Unique Features |

|---|---|---|---|

| Lidocaine | Short to Medium | Widely used; higher cardiac toxicity | |

| Bupivacaine | Long | Greater potency; longer duration; higher risk of cardiotoxicity | |

| Mepivacaine | Medium | Less vasodilatory effect than lidocaine | |

| Articaine | Short to Medium | Contains an ester side chain; faster metabolism | |

| Ropivacaine | Long | Less cardiotoxic than bupivacaine |

Uniqueness of Prilocaine

The partition coefficient behavior of prilocaine demonstrates its amphiphilic nature, with distinct solubility characteristics that vary significantly between its base and hydrochloride salt forms. The n-octanol/water partition coefficient represents a fundamental physicochemical parameter for understanding the lipophilic characteristics of this local anesthetic compound [1] [2] [3].

For prilocaine base, the logarithmic partition coefficient (log P) is 2.11 according to the United States National Library of Medicine CHEMIDPLUS database [1] [3], while alternative computational methods using ALOGPS predict a value of 1.87 [3]. This moderate lipophilicity indicates balanced hydrophilic and lipophilic characteristics, which is pharmaceutically significant for membrane permeation and bioavailability [1] [2].

The octanol-water partition ratio at physiological pH 7.4 is 25 for prilocaine base [4], while the n-heptane/pH 7.4 buffer partition coefficient is 0.9 [5], demonstrating reduced partitioning into more hydrophobic solvents. The distribution coefficient (log D) at pH 7.4 is 1.4 [6], reflecting the pH-dependent partitioning behavior under physiological conditions.

Aqueous Solubility Characteristics

The water solubility of prilocaine exhibits dramatic differences between its molecular forms. Prilocaine base demonstrates limited water solubility at 541 mg/L at 25°C [1] [2] [6], classifying it as a poorly water-soluble compound. In contrast, prilocaine hydrochloride exhibits significantly enhanced aqueous solubility at 8.4 mg/mL (8400 mg/L) [6], representing approximately a 15-fold increase in solubility compared to the base form.

Organic Solvent Solubility Profile

Prilocaine demonstrates very high solubility in acetone and ethanol (96 percent) [2] [3], making these solvents suitable for extraction, purification, and formulation processes. The compound shows good solubility in methanol and other polar organic solvents, facilitating various pharmaceutical manufacturing operations [7] [8].

The solubility behavior in different solvent systems has been extensively characterized through phase solubility studies using hydroxypropyl-β-cyclodextrin (HPβCD) as a complexing agent. Measured solubilities of prilocaine at 30% HPβCD ranged from 1.96-7.91 moles/L across temperatures from 25°C to 42°C [8], demonstrating temperature-dependent solubility enhancement through cyclodextrin complexation.

| Solvent System | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | 541 mg/L | 25°C | [1] [2] [6] |

| Water (HCl salt) | 8.4 mg/mL | 25°C | [6] |

| Acetone | Very soluble | Room temp | [2] [3] |

| Ethanol (96%) | Very soluble | Room temp | [2] [3] |

| 30% HPβCD | 1.96-7.91 mol/L | 25-42°C | [8] |

pKa Determination and pH-Dependent Ionization

The ionization behavior of prilocaine is governed by its pKa value of 7.89 [6] [4], determined through potentiometric titration methods. This value positions prilocaine among the local anesthetics with moderate basicity, influencing its pH-dependent distribution between ionized and unionized forms.

Henderson-Hasselbalch Relationship

The pH-dependent ionization of prilocaine follows the Henderson-Hasselbalch equation, where the proportion of unionized (lipophilic) form increases with increasing pH. At physiological pH 7.4, approximately 25% of prilocaine exists in the unionized form, while 75% remains ionized [9] [10] [11]. This distribution significantly affects the compound's membrane permeability and anesthetic efficacy.

The ionization behavior demonstrates critical clinical implications for anesthetic effectiveness. In acidic conditions (pH 7.0), only approximately 13.7% of prilocaine exists in the unionized form [10], explaining the reduced anesthetic efficacy observed in inflamed or infected tissues where local pH decreases.

pH-Dependent Partition Behavior

The distribution coefficient varies substantially with pH changes. At pH values below the pKa (7.89), the ionized form predominates, resulting in increased hydrophilicity and reduced membrane penetration. Conversely, at pH values above the pKa, the unionized form becomes more prevalent, enhancing lipophilicity and improving membrane permeability [12] [11].

| pH Value | Unionized (%) | Ionized (%) | Clinical Significance |

|---|---|---|---|

| 7.0 | ~13.7 | ~86.3 | Limited efficacy in acidic tissue |

| 7.4 | ~25.0 | ~75.0 | Physiological distribution |

| 7.89 | 50.0 | 50.0 | Equal distribution (pKa) |

| 8.0 | ~55.0 | ~45.0 | Enhanced membrane penetration |

The protein binding capacity is 55% [9] [11], indicating moderate binding to plasma proteins, particularly α1-acid glycoprotein. This binding characteristic influences the compound's distribution and elimination kinetics.

Thermal Stability and Degradation Kinetics

Thermal analysis of prilocaine reveals distinct stability profiles for different polymorphic forms and salt derivatives. Differential scanning calorimetry (DSC) analysis demonstrates that prilocaine base exhibits a melting point of 36-39°C [1] [3] [13], while prilocaine hydrochloride Modification I melts at 169.0°C [14].

Thermal Degradation Characteristics

Thermogravimetric analysis indicates that degradation of prilocaine-containing formulations begins at approximately 146°C [15], as observed in forced degradation studies of lidocaine/prilocaine combinations. The thermal stability range extends up to approximately 120°C under normal storage conditions, providing adequate stability for pharmaceutical manufacturing and storage processes.

The melting enthalpy of prilocaine base is 147 ± 5 J/g (32.4 kJ/mol) [13], indicating the energy required for the solid-liquid phase transition. This thermodynamic parameter provides insight into the crystal lattice energy and intermolecular interactions within the solid state.

Glass Transition Behavior

When prilocaine is rapidly cooled from the melt, it forms an amorphous glass with a glass transition temperature (Tg) occurring between 218-219 K (midpoint) [13]. This glassy state represents a metastable form with higher free energy compared to the crystalline state, potentially offering enhanced dissolution characteristics but requiring careful stability monitoring.

Crystallization Kinetics

Crystallization of prilocaine base occurs at 31.86°C [16] when studied using modulated temperature differential scanning calorimetry (MTDSC). The crystallization process demonstrates temperature-dependent kinetics, with crystallization tendency decreasing upon hydration in co-amorphous systems [17].

| Thermal Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point (base) | 36-39°C | DSC | [1] [3] [13] |

| Melting Point (HCl Mod. I) | 169.0°C | DSC | [14] |

| Degradation Onset | ~146°C | TGA | [15] |

| Glass Transition | 218-219 K | DSC | [13] |

| Crystallization Temperature | 31.86°C | MTDSC | [16] |

| Melting Enthalpy | 147 ± 5 J/g | DSC | [13] |

Forced Degradation Studies

Forced degradation studies demonstrate that oxidation represents the primary degradation pathway under stressed conditions [15]. Temperature excursion studies at 60°C for extended periods show minimal degradation of the active pharmaceutical ingredient, indicating robust thermal stability under extreme storage conditions.

Polymorphism and Crystallization Dynamics

Prilocaine hydrochloride exhibits complex polymorphic behavior with multiple crystalline modifications identified through comprehensive solid-state characterization [14]. The polymorphic landscape includes two primary modifications, solvated forms, and amorphous states, each with distinct thermodynamic and kinetic stability profiles.

Polymorphic Forms Characterization

Modification I (Mod. I°) represents the thermodynamically stable form at room temperature with a melting point of 169.0°C [14]. This form crystallizes from most organic solvents and constitutes the commercial pharmaceutical grade material. Modification II (Mod. II) exhibits a lower melting point of 165.5°C and demonstrates monotropic behavior, indicating it is metastable across the entire temperature range but kinetically stable for extended periods exceeding one year [14].

The dioxane solvate contains 0.5 moles of 1,4-dioxane per mole of prilocaine hydrochloride and represents an unstable solvated form that readily desolvates to yield Modification II [14]. This solvate formation demonstrates the compound's ability to incorporate solvent molecules into its crystal lattice under specific crystallization conditions.

Crystal Structure Determination

Racemic prilocaine crystallizes in the monoclinic space group P21/c with unit cell parameters determined through high-resolution X-ray powder diffraction [13]. The crystal structure reveals infinite hydrogen-bonded chains interconnecting alternating (R)- and (S)-prilocaine enantiomers [13], with donor-acceptor distances of 3.025 Å for the primary hydrogen bonds.

The molecular packing demonstrates two distinct hydrogen bonding patterns: strong hydrogen bonds along the c-axis with donor-acceptor distances of 3.025 Å, and weaker hydrogen bonds along the b-axis with distances of 3.404 Å [13]. These intermolecular interactions contribute to the overall crystal stability and influence the polymorphic behavior.

Crystallization Dynamics and Conditions

Formation of specific polymorphic forms depends critically on crystallization conditions [14]. Modification I forms through crystallization from most organic solvents and represents the kinetically and thermodynamically favored form under standard conditions. Modification II forms exclusively through desolvation of the dioxane solvate, indicating a specific nucleation and growth pathway.

The amorphous form generates through freeze-drying of aqueous solutions [14], providing an alternative solid-state form with potentially enhanced dissolution characteristics. However, this amorphous state demonstrates inherent thermodynamic instability and tendency toward crystallization over time.

Thermodynamic Relationships

The polymorphic forms exhibit monotropic relationships, where Modification I remains thermodynamically stable across the entire temperature range, while Modification II represents a metastable form [14]. According to the heat of fusion rule, Modification II demonstrates lower heat of fusion compared to Modification I, confirming its metastable nature throughout the temperature range.

| Polymorphic Form | Melting Point (°C) | Stability | Formation Method | Crystal System |

|---|---|---|---|---|

| Modification I | 169.0 | Thermodynamically stable | Most solvents | Commercial form |

| Modification II | 165.5 | Metastable (monotropic) | Dioxane solvate desolvation | Kinetically stable >1 year |

| Dioxane Solvate | Desolvates to Mod. II | Unstable | 1,4-dioxane crystallization | 0.5 mol dioxane/mol PRCHC |

| Amorphous Form | Tg: 218-219 K | Metastable | Freeze-drying | Glassy state |

| Racemic Base | 311.5 ± 1.0 | Stable | Natural mixture | Monoclinic P21/c |

Characterization Methodology

Comprehensive polymorphic characterization employs multiple analytical techniques including differential scanning calorimetry (DSC), X-ray powder diffractometry (XRPD), Fourier-transform infrared spectroscopy (FTIR), FT-Raman spectroscopy, and thermogravimetric analysis (TGA) [14]. These complementary methods provide definitive identification of polymorphic forms and enable monitoring of solid-state transformations during processing and storage.

Purity

Physical Description

Color/Form

WHITE

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

159-162 °C @ 1 mm Hg

Heavy Atom Count

Taste

LogP

2.11 (LogP)

log Kow= 2.11

2.1

Odor

Appearance

Melting Point

37 - 38 °C

Storage

UNII

GHS Hazard Statements

H302 (98.53%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (92.65%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (98.53%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

AN AGENT CHEMICALLY SIMILAR TO LIDOCAINE & MEPIVACAINE USED FOR LOCAL & REGIONAL-BLOCK ANESTHESIA. IN ONSET OF ACTION & EFFECTIVENESS 1-3% SOLN... EQUIVALENT TO LIDOCAINE & MEPIVACAINE IN 1%-2% CONCN. ITS DURATION OF ACTION IS INTERMEDIATE TO SHORTER-ACTING LIDOCAINE & LONGER-ACTING MEPIVACAINE. /PRILOCAINE HCL/

PRILOCAINE HYDROCHLORIDE ... HAS BEEN EMPLOYED ... FOR SPINAL ANESTHESIA. /PRILOCAINE HCL/

... ACT ON ANY PART OF THE NERVOUS SYSTEM & ON EVERY TYPE OF NERVE FIBER. /LOCAL ANESTHETICS/

For more Therapeutic Uses (Complete) data for PRILOCAINE (10 total), please visit the HSDB record page.

Pharmacology

Prilocaine is a toluidine derivative and intermediate-acting amino amide with local anesthetic property. Prilocaine stabilizes the neuronal membrane by preferential binding to and inhibiting depolarization of the voltage-gated sodium channel. This results in a decrease in membrane permeability and subsequent inhibition of the ionic sodium influx required for the initiation and conduction of impulses.

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N01 - Anesthetics

N01B - Anesthetics, local

N01BB - Amides

N01BB04 - Prilocaine

Mechanism of Action

... BLOCK CONDUCTION IN NERVE PERHAPS BY COMPETING WITH CA @ SOME SITE THAT CONTROLS PERMEABILITY OF MEMBRANE ... CA IS ALSO INVOLVED IN ACTION OF LOCAL ANESTHETICS ON SMOOTH MUSCLE ... & ON ADRENAL MEDULLA ... /LOCAL ANESTHETICS/

... PREVENT THE GENERATION & THE CONDUCTION OF THE NERVE IMPULSE. THEIR PRIMARY SITE OF ACTION IS THE CELL MEMBRANE. ... BLOCK CONDUCTION BY DECREASING OR PREVENTING THE LARGE TRANSIENT INCREASE IN THE PERMEABILITY OF EXCITABLE MEMBRANES TO NA+ THAT NORMALLY IS PRODUCED BY A SLIGHT DEPOLARIZATION OF THE MEMBRANE. /LOCAL ANESTHETICS/

AS ANESTHETIC ACTION PROGRESSIVELY DEVELOPS IN A NERVE, THRESHOLD FOR ELECTRICAL EXCITABILITY INCR & SAFETY FACTOR FOR CONDUCTION DECR; WHEN THIS ACTION IS SUFFICIENTLY WELL-DEVELOPED, BLOCK OF CONDUCTION IS PRODUCED. /LOCAL ANESTHETICS/

.../2 POSSIBILITIES:/ ACHIEVE BLOCK BY INCR SURFACE PRESSURE OF LIPID LAYER THAT CONSTITUTES NERVE MEMBRANE...CLOSING PORES THROUGH WHICH IONS MOVE. ... /OR:/ AFFECT PERMEABILITY BY INCR DEGREE OF DISORDER OF MEMBRANE. /LOCAL ANESTHETICS/

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

/CONCERNING/ HYDROLYSIS OF AMIDE BOND OF PRILOCAINE... PLASMA CONCN OF R-(-)-ENANTIOMER WERE FOUND TO BE LOWER THAN THOSE OF THE S-(+)-ENANTIOMER AFTER IV ADMIN TO CAT. IN VITRO STUDIES USING LIVER PREPN FROM VARIOUS MAMMALS CONFIRMED THE R-(-)-ISOMER TO BE HYDROLYZED @ MUCH HIGHER RATES THAN THE S-(+) FORM...

THERE IS...MORE RAPID PRODN OF METHEMOGLOBINEMIA BY D-(-) FORM, CAUSED PRESUMABLY BY HIGHER BLOOD LEVELS OF HYDROLYSIS PRODUCT, O-TOLUIDINE.

PRILOCAINE FETAL/MATERNAL CONCN RATIO: 1.0 /FROM TABLE/

PRILOCAINE DOSE 0.2 G IV GAVE BLOOD CONCN 0.26 MG% @ 0.3 HR & 0.14 MG% @ 0.17 HR; DOSE 0.4 G IV GAVE BLOOD CONCN 0.15 MG% @ 0.12 HR & 0.08 MG% @ 0.33 HR; DOSE 0.4 G EPIDURAL BLOCK GAVE BLOOD CONCN 0.26 MG% @ 0.25 HR (PEAK); DOSE 0.4 G INTERCOSTAL BLOCK GAVE BLOOD CONCN 0.40 MG% @ 0.25 HR. /FROM TABLE/

Metabolism Metabolites

BIOTRANSFORMATION OF PRILOCAINE...IN RATS GAVE O-TOLUIDINE & N-PROPYLALANINE.

Wikipedia

Drug Warnings

... SHOULD NOT BE ADMIN TO PT WITH IDIOPATHIC OR CONGENITAL METHEMOGLOBINEMIA, ANEMIA, OR CARDIAC OR VENTILATORY FAILURE WITH HYPOXIA; IT SHOULD BE USED WITH CAUTION FOR CONTINUOUS EPIDURAL ANESTHESIA SINCE THE METHEMOGLOBINEMIC EFFECT OF INDIVIDUAL DOSES IS ADDITIVE. /PRILOCAINE HCL/

IN PRESENCE OF HEMORRHAGE, SYMPATHETIC BLOCK PRODUCED BY EPIDURAL ANESTHESIA BECOMES EXTREMELY SIGNIFICANT & MAY RESULT IN RAPID & DELETERIOUS CIRCULATORY CHANGES. /LOCAL ANESTHETICS/

TWO OUTSTANDING DANGERS /OF CAUDAL ANESTHESIA/ ARE (1) INTRODUCING NEEDLE INTO VENOUS PLEXUS LINING SACRAL CANAL, WITH RESULTANT INTRAVASCULAR INJECTION OF DRUG, & (2) PENETRATING DURA, WITH DEVELOPMENT OF HIGH LEVEL OF SPINAL ANESTHESIA. /LOCAL ANESTHETICS/

For more Drug Warnings (Complete) data for PRILOCAINE (16 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Pharmaceuticals

Methods of Manufacturing

Prilocaine is synthesized by reacting 2-aminotoluene with 2-bromopropionyl chloride and then with n-propylamine. /Hydrochloride/

General Manufacturing Information

Interactions

...PRILOCAINE...REPORTED TO INTERACT WITH SUCCINYLCHOLINE /RESULTING IN INCR IN INTENSITY & DURATION OF SUCCINYLCHOLINE-INDUCED NEUROMUSCULAR BLOCKADE & RESP DEPRESSION; OTHER DEPOLARIZING MUSCLE RELAXANTS (EG DECAMETHONIUM) & NONDEPOLARIZING MUSCLE RELAXANTS (EG GALLAMINE TRIETHIODIDE & PANCURONIUM) MAY BEHAVE SIMILARLY/.

.../PRILOCAINE/ PRODUCED A SLIGHT INCR IN INTENSITY OF NEUROMUSCULAR BLOCKADE /OF ALCURONIUM CHLORIDE/. ...MARKED DECR IN TIDAL VOL, INDICATING RESP DEPRESSION, WAS OBSERVED...

EPINEPHRINE PROLONGS THE EFFECT /OF PRILOCAINE/. /PRILOCAINE HCL/

For more Interactions (Complete) data for PRILOCAINE (15 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Ahmadi M, Moein MM, Madrakian T, Afkhami A, Bahar S, Abdel-Rehim M. Reduced graphene oxide as an efficient sorbent in microextraction by packed sorbent: Determination of local anesthetics in human plasma and saliva samples utilizing liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jul 27;1095:177-182. doi: 10.1016/j.jchromb.2018.07.036. [Epub ahead of print] PubMed PMID: 30077098.

3: Zakharova AA, Efimova SS, Schagina LV, Malev VV, Ostroumova OS. Blocking ion channels induced by antifungal lipopeptide syringomycin E with amide-linked local anesthetics. Sci Rep. 2018 Aug 1;8(1):11543. doi: 10.1038/s41598-018-30077-6. PubMed PMID: 30069037; PubMed Central PMCID: PMC6070474.

4: Porst H, Burri A. Novel Treatment for Premature Ejaculation in the Light of Currently Used Therapies: A Review. Sex Med Rev. 2018 Jul 26. pii: S2050-0521(18)30058-1. doi: 10.1016/j.sxmr.2018.05.001. [Epub ahead of print] Review. PubMed PMID: 30057136.

5: Porst H, Burri A. Fortacin™ Spray for the Treatment of Premature Ejaculation. Urologia. 2017 Dec;84(2_suppl):1-10. doi: 10.5301/uj.5000275. PubMed PMID: 30047847.

6: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501610/ PubMed PMID: 30000671.

7: St George G, Morgan A, Meechan J, Moles DR, Needleman I, Ng YL, Petrie A. Injectable local anaesthetic agents for dental anaesthesia. Cochrane Database Syst Rev. 2018 Jul 10;7:CD006487. doi: 10.1002/14651858.CD006487.pub2. Review. PubMed PMID: 29990391.

8: Büttner B, Mansur A, Kalmbach M, Hinz J, Volk T, Szalai K, Roessler M, Bergmann I. Prehospital ultrasound-guided nerve blocks improve reduction-feasibility of dislocated extremity injuries compared to systemic analgesia. A randomized controlled trial. PLoS One. 2018 Jul 2;13(7):e0199776. doi: 10.1371/journal.pone.0199776. eCollection 2018. PubMed PMID: 29965991; PubMed Central PMCID: PMC6028078.

9: Qureshi AI, Saleem MA, Naseem N, Aytac E, Akpinar CK, Wallery SS. Effectiveness of Topical Lidocaine-Prilocaine Cream for Pain Control During Femoral Artery Catheterization in Adult Patients: A Prospective Study. J Vasc Interv Neurol. 2018 Jun;10(1):60-64. PubMed PMID: 29922408; PubMed Central PMCID: PMC5999301.

10: Gupta R, Kaur S, Dahiya P, Kumar M. Comparative evaluation of efficacy of EMLA and needleless jet anesthesia in non-surgical periodontal therapy. J Oral Biol Craniofac Res. 2018 May-Aug;8(2):118-121. doi: 10.1016/j.jobcr.2018.04.001. Epub 2018 Apr 30. PubMed PMID: 29892533; PubMed Central PMCID: PMC5993459.

11: Kesici S, Kesici U, Ulusoy H, Erturkuner P, Turkmen A, Arda O. [Effects of local anesthetics on wound healing]. Rev Bras Anestesiol. 2018 Jul - Aug;68(4):375-382. doi: 10.1016/j.bjan.2018.01.016. Epub 2018 Jun 6. Portuguese. PubMed PMID: 29884529.

12: Grillo DA, Albano JMR, Mocskos EE, Facelli JC, Pickholz M, Ferraro MB. Mechanical properties of drug loaded diblock copolymer bilayers: A molecular dynamics study. J Chem Phys. 2018 Jun 7;148(21):214901. doi: 10.1063/1.5028377. PubMed PMID: 29884038; PubMed Central PMCID: PMC5988549.

13: Wakita R, Fukayama H. Methemoglobinemia should be suspected when oxygen saturation apparently decreases after prilocaine infiltration during intravenous sedation. Clin Case Rep. 2018 Apr 17;6(6):1077-1081. doi: 10.1002/ccr3.1522. eCollection 2018 Jun. PubMed PMID: 29881568; PubMed Central PMCID: PMC5986061.

14: Bragagni M, Gil-Alegre ME, Mura P, Cirri M, Ghelardini C, Di Cesare Mannelli L. Improving the therapeutic efficacy of prilocaine by PLGA microparticles: Preparation, characterization and in vivo evaluation. Int J Pharm. 2018 Aug 25;547(1-2):24-30. doi: 10.1016/j.ijpharm.2018.05.054. Epub 2018 May 23. PubMed PMID: 29800738.

15: Perez-Lopez FR, Martinez-Dominguez SJ, Perez-Roncero GR, Hernandez AV. Uterine or paracervical lidocaine application for pain control during intrauterine contraceptive device insertion: a meta-analysis of randomised controlled trials. Eur J Contracept Reprod Health Care. 2018 Jun;23(3):207-217. doi: 10.1080/13625187.2018.1469124. Epub 2018 May 24. PubMed PMID: 29792756.

16: Caré W, Larabi IA, Langrand J, Medernach C, Alvarez JC, Villa A. Poisoning associated with inappropriate use of a eutectic mixture of lidocaine and prilocaine before laser-assisted hair removal: about 3 cases. Int J Legal Med. 2018 May 21. doi: 10.1007/s00414-018-1858-9. [Epub ahead of print] PubMed PMID: 29785585.

17: Gebhardt V, Kiefer K, Bussen D, Weiss C, Schmittner MD. Retrospective analysis of mepivacaine, prilocaine and chloroprocaine for low-dose spinal anaesthesia in outpatient perianal procedures. Int J Colorectal Dis. 2018 May 13. doi: 10.1007/s00384-018-3085-8. [Epub ahead of print] PubMed PMID: 29756162.

18: Qureshi AA, Friedman AJ. Complex Regional Pain Syndrome: What the Dermatologist Should Know. J Drugs Dermatol. 2018 May 1;17(5):532-536. PubMed PMID: 29742184.

19: Dernek B, Adiyeke L, Duymus TM, Gokcedag A, Kesiktas FN, Aksoy C. Efficacy of Trigger Point Injections in Patients with Lumbar Disc Hernia without Indication for Surgery. Asian Spine J. 2018 Apr;12(2):232-237. doi: 10.4184/asj.2018.12.2.232. Epub 2018 Apr 16. PubMed PMID: 29713403; PubMed Central PMCID: PMC5913013.

20: Khongkhunthian S, Sastraruji T, Klayraung S, Okonogi S. Efficacy of anesthetic rice nanogel on pain reduction in human oral cavity. Drug Discov Ther. 2018;12(1):31-36. doi: 10.5582/ddt.2018.01003. PubMed PMID: 29553081.